BIS(TRIMETHYLSILYL)SEBACATE

Beschreibung

Overview of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds, characterized by carbon-silicon bonds, are pivotal in modern chemical research, serving as crucial building blocks and valuable molecules in various materials. researchgate.net Their applications are extensive, ranging from synthetic intermediates in chemical synthesis to catalysts in polymerization, reduction, and isomerization processes. researchgate.net These compounds are noted for their unique properties, such as high thermal stability and resistance to hydrolysis, which make them suitable for a diverse array of applications. ontosight.ai Researchers have increasingly focused on silicon-containing functional molecules for their potential in catalysis, chemosensors, medicinal chemistry, and materials science. researchgate.net

Significance of Dicarboxylic Acid Esters in Advanced Material Science

Dicarboxylic acid esters are of significant interest in advanced material science due to their excellent properties, including low volatility, high flash points, good thermal stability, and low toxicity. researchgate.net These esters are widely used as plasticizers, particularly as alternatives to phthalates, in polymers like polyvinyl chloride (PVC) to enhance flexibility and durability. mdpi.comnih.gov The structure of the dicarboxylic acid directly influences the technological and operational characteristics of the resulting materials. mdpi.comnih.gov Furthermore, they are key components in the formulation of synthetic lubricating oils and have applications in the food, pharmaceutical, and cosmetics industries. researchgate.net Their biocompatibility and biodegradability have also led to their use in creating materials for biomedical applications, such as drug delivery systems. nih.gov

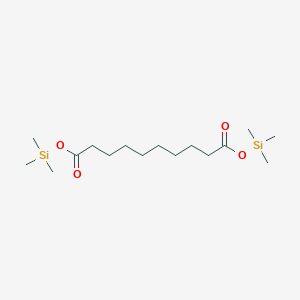

The Unique Positioning of Bis(trimethylsilyl)sebacate within Organosilicon Ester Chemistry

Bis(trimethylsilyl)sebacate is an organosilicon ester of sebacic acid. Its structure combines the features of a long-chain dicarboxylic acid ester with two trimethylsilyl (B98337) groups. This unique combination positions it at the intersection of organosilicon chemistry and dicarboxylic acid ester applications. The trimethylsilyl groups are often used as protecting groups in organic synthesis, facilitating reactions that would otherwise be difficult to control. wikipedia.orgchemicalbook.com The presence of these silyl (B83357) groups can also enhance properties such as thermal stability and solubility in nonpolar organic solvents.

Delineation of Research Focus and Academic Inquiry for Bis(trimethylsilyl)sebacate

Academic inquiry into Bis(trimethylsilyl)sebacate primarily revolves around its synthesis and characterization. It is often identified as a derivative in gas chromatography-mass spectrometry (GC-MS) analysis of biological or environmental samples containing sebacic acid. The silylation of sebacic acid to form Bis(trimethylsilyl)sebacate increases its volatility, making it amenable to GC analysis. nist.gov Research also touches upon its role as a di(trimethylsilyl) ester in the broader context of organosilicon chemistry. chemeo.com

Chemical and Physical Properties of Bis(trimethylsilyl)sebacate

| Property | Value |

| Molecular Formula | C16H34O4Si2 |

| Molecular Weight | 346.61 g/mol |

| CAS Number | 18408-42-9 |

| Appearance | Not well-documented, but likely a liquid at room temperature |

| Boiling Point | Not well-documented |

| Melting Point | Not well-documented |

| SMILES | CSi(C)OC(=O)CCCCCCCCC(=O)OSi(C)C |

| InChI Key | BDACUOPQFMCPLO-UHFFFAOYSA-N |

Data sourced from multiple chemical databases. nist.govchemeo.comcymitquimica.com

Eigenschaften

IUPAC Name |

bis(trimethylsilyl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O4Si2/c1-21(2,3)19-15(17)13-11-9-7-8-10-12-14-16(18)20-22(4,5)6/h7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDACUOPQFMCPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70701279 | |

| Record name | Bis(trimethylsilyl) sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18408-42-9 | |

| Record name | Bis(trimethylsilyl) sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Mechanistic Aspects of Reactions Involving Bis Trimethylsilyl Sebacate

Investigation of Silylation Reaction Mechanisms in Esterification

The conversion of a carboxylic acid, such as sebacic acid, to its bis(trimethylsilyl) ester is a critical activation step for subsequent esterification reactions, including polycondensation. The silylation process itself typically involves the reaction of the dicarboxylic acid with a potent silylating agent like bis(trimethylsilyl)acetamide (BSA) or a combination of trimethylsilyl (B98337) chloride (TMSCl) and a base like triethylamine (B128534). wikipedia.org

The fundamental mechanism of silylation involves the replacement of the acidic proton of the carboxylic acid's hydroxyl group with a trimethylsilyl group. taylorandfrancis.com This transformation proceeds via a nucleophilic attack of the carboxylate oxygen onto the silicon atom of the silylating agent. wikipedia.org This is generally a second-order nucleophilic substitution (SN2) reaction at the silicon center. taylorandfrancis.com The reaction can be catalyzed by both acids and bases. unishivaji.ac.in The mechanism can be generalized as follows:

Deprotonation (Base-Catalyzed): In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion. This enhances the nucleophilicity of the oxygen atom.

Nucleophilic Attack: The carboxylate oxygen attacks the electrophilic silicon atom of the trimethylsilyl chloride, displacing the chloride ion. wikipedia.org

Product Formation: The resulting product is the trimethylsilyl ester, with the formation of a salt byproduct (e.g., triethylammonium (B8662869) chloride).

The resulting trimethylsilyl ester, bis(trimethylsilyl)sebacate, is significantly more reactive towards nucleophiles like alcohols than the original carboxylic acid. core.ac.uk The TMS group acts as an excellent leaving group, facilitating ester formation under milder conditions than traditional Fischer esterification. commonorganicchemistry.com The increased reactivity stems from the nature of the silicon-oxygen bond, which activates the carbonyl carbon towards nucleophilic attack. core.ac.ukthieme-connect.com

Role in Condensation Polymerization and Polycondensation Mechanisms

Bis(trimethylsilyl)sebacate serves as an activated monomer in condensation polymerization, a method often referred to as the "silyl method". scirp.org This technique is particularly advantageous for synthesizing polyesters and polyamides under neutral and mild conditions, avoiding the high temperatures and strong acid catalysts often required for conventional polycondensation. gdckulgam.edu.in

In the synthesis of a polyester (B1180765), such as poly(alkylene sebacate), bis(trimethylsilyl)sebacate is reacted with a diol. The reaction mechanism involves the nucleophilic attack of the diol's hydroxyl groups on the carbonyl carbon of the silyl (B83357) ester. gdckulgam.edu.in A key feature of this process is the elimination of trimethylsilanol (B90980) (TMSOH), which is volatile and can be readily removed from the reaction mixture. Trimethylsilanol is unstable and typically dimerizes to form the inert and highly volatile hexamethyldisiloxane (B120664) (TMS-O-TMS), driving the polymerization equilibrium towards the formation of high molecular weight polymer. researchgate.net

n (CH₃)₃Si-OOC-(CH₂)₈-COO-Si(CH₃)₃ + n HO-R-OH → [-OOC-(CH₂)₈-COO-R-]ₙ + 2n (CH₃)₃SiOH (→ (CH₃)₃Si-O-Si(CH₃)₃ + H₂O)

This method offers several advantages over traditional polycondensation:

Milder Reaction Conditions: The reactions can often be carried out at lower temperatures. gdckulgam.edu.in

No Acidic Byproducts: Unlike reactions using acyl chlorides, no corrosive HCl is produced. gdckulgam.edu.in

Improved Solubility: The silylated monomer often exhibits better solubility in organic solvents. researchgate.net

High Molecular Weights: Efficient removal of the volatile byproduct helps to achieve high degrees of polymerization. sinica.edu.tw

This approach has been successfully used for the synthesis of various condensation polymers, including poly(ether-sulfone)s from silylated diols, demonstrating its versatility. researchgate.net

Catalytic Functions and Reaction Pathways of Bis(trimethylsilyl) Moieties

While the trimethylsilyl group itself is not a catalyst, it is a key facilitator in several reaction pathways, acting as both a protecting group and an activating group. Its involvement can be categorized by the nature of the activation.

The silicon-oxygen bond in a silyl ester like bis(trimethylsilyl)sebacate is susceptible to nucleophilic attack. Nucleophiles can attack either the carbonyl carbon (Path I) or the silicon atom (Path II). core.ac.ukthieme-connect.com In the context of esterification and polycondensation, the desired pathway is the attack on the carbonyl carbon by an alcohol.

Lewis bases can catalyze transformations involving silyl esters. thieme-connect.de For example, in polycondensation reactions, a catalytic amount of fluoride (B91410) ion (e.g., from cesium fluoride) can initiate the process. scirp.org The fluoride ion, a strong nucleophile for silicon, attacks the silyl group, generating a hypervalent silicon intermediate and liberating a highly reactive carboxylate anion. This carboxylate can then react with other monomers.

The reactivity of silyl esters can be significantly influenced by catalysts. Base-catalyzed hydrolysis of esters, for instance, is a well-established process where a hydroxide (B78521) ion acts as the nucleophile. libretexts.org Similarly, transesterification reactions can be facilitated by base catalysts that generate alkoxides, which then act as nucleophiles.

The formation of bis(trimethylsilyl)sebacate is an example of electrophilic silylation, where the silicon atom of the silylating agent (e.g., TMSCl) acts as an electrophile. nih.gov The reaction proceeds through the nucleophilic attack of the carboxylic acid's oxygen on this electrophilic silicon center. wikipedia.org

The trimethylsilyl group is widely used as a protecting group for carboxylic acids, alcohols, and amines in multi-step organic synthesis. wikipedia.orgwikipedia.org By converting the acidic and reactive carboxylic acid group into a less acidic and sterically hindered silyl ester, other functional groups in a molecule can be selectively manipulated. wikipedia.org The TMS group masks the reactivity of the carboxylic acid towards bases and many nucleophiles. wikipedia.org

A key advantage of the TMS protecting group is its ease of removal (deprotection). It can be readily cleaved under mild aqueous acidic or basic conditions, or by using a source of fluoride ions like tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the original carboxylic acid. highfine.com This facile cleavage is a crucial aspect of its utility as a protecting group.

Kinetics of Reactions Involving Organosilicon Sebacate (B1225510) Structures

The kinetics of reactions involving bis(trimethylsilyl)sebacate are crucial for controlling polymerization processes and understanding degradation mechanisms. While specific kinetic data for bis(trimethylsilyl)sebacate itself is sparse, valuable insights can be drawn from studies on analogous organosilicon compounds like silyl esters and poly(silyl ether)s.

The rate of polymerization is influenced by factors such as temperature, catalyst concentration, and the nature of the reactants. mdpi.com For instance, in polycondensations involving silylated monomers, the reaction rate is often dependent on the efficient removal of the trimethylsilanol or hexamethyldisiloxane byproduct. researchgate.net

The hydrolysis of the silyl ester bond (Si-O-C) is a key degradation pathway. Density functional theory (DFT) calculations on model silyl esters have shown that the activation energy for the hydrolysis of the silyl ester bond is significantly lower than for other bonds in the structure, making it the kinetically favored point of cleavage. aip.orgnih.gov Under neutral conditions, the activation energy for silyl ester hydrolysis has been calculated to be around 74 kJ/mol. aip.org However, under acidic conditions, the reaction is much faster, with the activation energy dropping to approximately 31 kJ/mol due to protonation of the ester oxygen. aip.orgnih.gov

Similarly, studies on the catalyzed exchange reactions in silyl ether vitrimers, which also involve Si-O-C bonds, provide relevant kinetic data. The activation energy for a camphorsulfonic acid (CSA)-catalyzed silyl ether exchange was determined to be 77.8 kJ/mol, indicating a significant energy barrier that can be overcome with catalysis and/or heat. nsf.gov

| Reaction Type | System/Conditions | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Silyl Ester Hydrolysis | Neutral, DFT Calculation | 74 kJ/mol | aip.org |

| Silyl Ester Hydrolysis | Acid-Catalyzed, DFT Calculation | 31 kJ/mol | aip.orgnih.gov |

| Silyl Ether Exchange | CSA-Catalyzed Vitrimer | 77.8 kJ/mol | nsf.gov |

These data highlight that reactions involving the Si-O-C linkage in organosilicon sebacate structures are kinetically accessible, particularly under catalytic conditions. The rate is highly dependent on pH, with acidic environments significantly accelerating hydrolysis. mdpi.comaip.orgnih.gov This kinetic behavior is fundamental to both the synthesis of polyesters from bis(trimethylsilyl)sebacate and the controlled degradation of the resulting materials.

Advanced Applications in Polymer Science and Engineering Materials

Integration into Silicon-Containing Polymer Architectures

The trimethylsilyl (B98337) groups of bis(trimethylsilyl)sebacate serve as reactive sites, making it a candidate for the synthesis of silicon-containing polymers. The reactivity of the Si-O bond allows for its participation in various polymerization reactions.

Design and Synthesis of Organosilicon Polyesters with Sebacate (B1225510) Units

The synthesis of organosilicon polyesters could potentially be achieved through the polycondensation of bis(trimethylsilyl)sebacate with various diols. This reaction would theoretically proceed with the elimination of trimethylsilanol (B90980) or hexamethyldisiloxane (B120664), forming ester linkages and incorporating the flexible sebacate unit into the polymer backbone. The general reaction scheme would involve the reaction of the silylated carboxylic acid with a diol, often in the presence of a catalyst, to drive the formation of the polyester (B1180765).

The properties of the resulting organosilicon polyester would be highly dependent on the choice of the diol co-monomer. For instance, using short-chain diols could lead to more rigid materials, while long-chain or siloxane-containing diols would be expected to produce more flexible and elastomeric polymers.

Table 1: Hypothetical Properties of Organosilicon Polyesters Derived from Bis(trimethylsilyl)sebacate and Various Diols

| Diol Co-monomer | Expected Polymer Backbone | Potential Properties |

| Ethylene (B1197577) Glycol | Alternating sebacate and ethylene units with silicon-containing linkages | Semi-crystalline, potentially higher melting point |

| 1,4-Butanediol | Alternating sebacate and butylene units with silicon-containing linkages | Increased flexibility compared to ethylene glycol-based polymer |

| Bis(hydroxyalkyl) terminated polydimethylsiloxane | Polyester-polysiloxane block copolymer | High flexibility, low glass transition temperature, elastomeric |

Influence of Bis(trimethylsilyl)sebacate on Polymerization Kinetics and Control

The use of silylated monomers like bis(trimethylsilyl)sebacate can influence polymerization kinetics. The trimethylsilyl groups can affect the reactivity of the carboxyl groups and the solubility of the monomer in various solvents, which in turn can impact the rate of polymerization and the final molecular weight of the polymer. In some systems, the use of silylated monomers allows for polymerization under milder conditions compared to traditional polyesterification reactions, which often require high temperatures and vacuum to remove water.

Control over the polymerization process could potentially be achieved by carefully selecting catalysts and reaction conditions. Lewis acids or bases are often employed to catalyze the reaction between silyl (B83357) esters and alcohols. The bulky nature of the trimethylsilyl groups might also play a role in the stereochemistry of the resulting polymer, although this would be highly dependent on the specific reaction mechanism.

Copolymerization Strategies for Tailored Macromolecular Properties

Copolymerization offers a versatile approach to tailor the properties of the final material. Bis(trimethylsilyl)sebacate could be copolymerized with other silylated dicarboxylic acids or with traditional dicarboxylic acids and diols to create random or block copolymers. For example, copolymerization with a silylated aromatic dicarboxylic acid could enhance the thermal stability and mechanical strength of the resulting polyester.

Another strategy would be to create block copolymers by sequential addition of different monomers. This could lead to materials with distinct microphase-separated morphologies and a combination of properties from each block, such as the flexibility from the sebacate unit and the rigidity from an aromatic polyester segment.

Contribution to Organic-Inorganic Hybrid Material Fabrication

Organic-inorganic hybrid materials combine the properties of both organic polymers and inorganic networks, often leading to materials with enhanced thermal and mechanical properties, as well as novel optical or electronic functionalities.

Role in Sol-Gel Processes for Hybrid Network Formation

In sol-gel processes, molecular precursors in a solution undergo hydrolysis and condensation reactions to form a colloidal suspension (sol) and then a continuous solid network (gel). While there is no direct literature detailing the use of bis(trimethylsilyl)sebacate in sol-gel processes, its reactive trimethylsilyl groups suggest a potential role. These groups could co-react with traditional sol-gel precursors like tetraethoxysilane (TEOS).

The sebacate chain would act as a flexible organic modifier within the rigid silica (B1680970) network. The hydrolysis of the trimethylsilyl groups would generate silanol (B1196071) functionalities that can participate in the condensation reactions with hydrolyzed TEOS, covalently incorporating the organic sebacate segment into the inorganic matrix. This could lead to hybrid materials with increased toughness and reduced brittleness compared to pure silica gels.

Table 2: Potential Effects of Incorporating Bis(trimethylsilyl)sebacate into a TEOS-Based Sol-Gel System

| Property | Expected Effect | Rationale |

| Flexibility | Increased | The long, flexible aliphatic sebacate chain introduces organic character. |

| Hydrophobicity | Increased | The hydrocarbon nature of the sebacate unit would increase the non-polar character of the material. |

| Porosity | Potentially altered | The organic component could influence the pore structure during the gelation and drying process. |

Precursor Chemistry for Siloxane-Based Composites and Ceramics

Upon thermal treatment, organosilicon polymers can be converted into silicon-based ceramics, such as silicon oxycarbide (SiOC). Bis(trimethylsilyl)sebacate, if incorporated into a suitable polysiloxane or other silicon-containing polymer, could serve as a source of carbon in the resulting ceramic. The pyrolysis of such a polymer would lead to the decomposition of the organic sebacate units, leaving behind a carbon-rich silicon oxycarbide material. The characteristics of the final ceramic, such as its carbon content and microstructure, would be influenced by the concentration of the sebacate units in the precursor polymer.

Exploration as a Monomer or Precursor in Diverse Polymerization Systems

The reactivity of the trimethylsilyl ester groups in bis(trimethylsilyl)sebacate makes it a candidate for several polymerization techniques. The silicon-oxygen bond is susceptible to cleavage, which can be exploited in polycondensation reactions.

In principle, bis(trimethylsilyl)sebacate can react with diols or diacid chlorides to form polyesters. The reaction with a diol would proceed via a polycondensation mechanism, where the trimethylsilyl group acts as a leaving group, forming a volatile and inert by-product, hexamethyldisiloxane, which can be easily removed to drive the reaction to completion. This method offers a potential alternative to traditional esterification or transesterification reactions that often require high temperatures and catalysts, which can lead to side reactions.

Similarly, a reaction with a diacid chloride could yield polyanhydrides, though this is less commonly explored for this specific monomer. The silyl ester provides a reactive site for nucleophilic attack by the carboxylate generated from the diacid chloride.

It is important to note that while the chemistry of silylated monomers is established, specific research detailing the extensive use of bis(trimethylsilyl)sebacate in these polymerization systems is not widely available in peer-reviewed literature. Much of the existing research on sebacate-based polymers focuses on poly(glycerol sebacate) and other ester derivatives.

Currently, there is a lack of specific scientific literature detailing the use of bis(trimethylsilyl)sebacate as either an initiator or a comonomer in ring-opening polymerization (ROP). ROP typically involves cyclic monomers such as lactones, lactides, or cyclic ethers. While organosilicon compounds can be used as initiators in some ROP systems, the structure of bis(trimethylsilyl)sebacate does not inherently lend itself to initiating the polymerization of common cyclic monomers.

As a comonomer, it is theoretically plausible that bis(trimethylsilyl)sebacate could be incorporated into a polymer backbone during a ring-opening process, potentially by reacting with the propagating chain end. However, without specific experimental evidence, this remains a hypothetical application.

Bis(trimethylsilyl)sebacate, in its native form, lacks the typical functional groups (e.g., vinyl or acrylic groups) that are susceptible to radical polymerization. Therefore, it is not a suitable monomer for conventional or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

To be utilized in radical polymerization, bis(trimethylsilyl)sebacate would first need to be chemically modified to introduce polymerizable double bonds. For instance, it could be reacted with a molecule containing both a hydroxyl group and a vinyl group to create a new monomer. However, this would no longer be the direct application of bis(trimethylsilyl)sebacate as a monomer.

Development of High-Performance Materials Utilizing Bis(trimethylsilyl)sebacate

The incorporation of silicon-containing moieties into polymer structures can impart desirable properties such as improved thermal stability, flexibility at low temperatures, and hydrophobicity. While specific examples utilizing bis(trimethylsilyl)sebacate are scarce, the general benefits of organosilicon compounds in materials science can be extrapolated.

The long, flexible ten-carbon chain of the sebacate backbone is a desirable feature for creating elastomeric materials. If successfully polymerized, for instance through polycondensation with a suitable diol, the resulting polyester could exhibit elastomeric properties. The presence of silicon in the polymer backbone or as pendant groups could further enhance these properties, potentially leading to materials with good thermal and oxidative stability.

For thermoplastic applications, the controlled synthesis of linear polyesters from bis(trimethylsilyl)sebacate could yield materials with a defined melting point and processability. The specific properties of such thermoplastics would be highly dependent on the chosen comonomer and the resulting polymer's molecular weight and crystallinity. As with elastomeric applications, dedicated research on thermoplastics derived specifically from bis(trimethylsilyl)sebacate is not readily found in the public domain.

Organosilicon compounds are widely used in the formulation of coatings, sealants, and adhesives due to their excellent adhesion, durability, and weather resistance. Silyl-terminated polymers, for example, are known for their moisture-curing properties, which are beneficial in many sealant and adhesive applications.

While bis(trimethylsilyl)sebacate itself is not a film-former or adhesive, it could serve as a precursor or an additive in such formulations. For example, it could be used to synthesize silyl-terminated sebacate oligomers. These oligomers, possessing reactive silyl groups at their chain ends, could then be formulated into moisture-curing sealants or adhesives. Upon exposure to atmospheric moisture, these silyl groups would hydrolyze and condense, forming a cross-linked network and curing the material.

In coatings, the incorporation of organosilicon sebacates could potentially improve surface properties such as hydrophobicity and scratch resistance. However, specific formulations and performance data for coatings based on bis(trimethylsilyl)sebacate are not documented in the available literature.

Characterization Methodologies for Bis Trimethylsilyl Sebacate and Its Derivatives

Spectroscopic Techniques for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental ¹H and ¹³C NMR data for bis(trimethylsilyl)sebacate are not readily available in the reviewed literature, the expected chemical shifts can be predicted based on the known values for similar structures.

In a hypothetical ¹H NMR spectrum, the protons of the two trimethylsilyl (B98337) (TMS) groups, being chemically equivalent, would be expected to produce a single, sharp signal with a high integration value, likely in the upfield region around 0.2-0.3 ppm. The protons of the methylene (B1212753) groups in the sebacate (B1225510) backbone would present as a series of multiplets in the range of approximately 1.3 to 2.3 ppm. The α-methylene protons adjacent to the silyloxycarbonyl group would be the most deshielded.

In the ¹³C NMR spectrum, a prominent signal for the methyl carbons of the TMS groups would be anticipated at a chemical shift of approximately 0 ppm. The spectrum would also display signals for the carbonyl carbons of the ester groups and a set of signals corresponding to the different methylene carbons in the C8 alkyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of bis(trimethylsilyl)sebacate would be characterized by the absence of the broad O-H stretching band of the carboxylic acid groups present in the parent sebacic acid. Key absorption bands would include:

A strong C=O stretching vibration for the ester carbonyl group, typically appearing in the region of 1700-1750 cm⁻¹.

Prominent Si-C and Si-O stretching vibrations characteristic of the trimethylsilyl groups. The Si-O-C stretch is typically strong and found in the 1000-1250 cm⁻¹ region.

C-H stretching and bending vibrations from the alkyl chain and the methyl groups of the TMS moiety.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and structural analysis of volatile derivatives like bis(trimethylsilyl)sebacate. The electron ionization (EI) mass spectrum of bis(trimethylsilyl)sebacate (also referred to as Sebacic acid, 2TMS derivative) is available in the NIST WebBook. researchgate.net

Key features of the mass spectrum include the molecular ion peak (M⁺) and characteristic fragment ions. For bis(trimethylsilyl)sebacate (molar mass 346.61 g/mol ), the fragmentation pattern would be expected to show losses of methyl groups and trimethylsilanol (B90980), as well as cleavage of the ester bond and the alkyl chain. The presence of ions such as m/z 73 ([Si(CH₃)₃]⁺) is a strong indicator of a trimethylsilylated compound.

A summary of the key mass spectral data is presented below:

| Property | Value |

| Compound Name | Sebacic acid, 2TMS derivative |

| CAS Number | 18408-42-9 |

| Molecular Formula | C₁₆H₃₄O₄Si₂ |

| Molecular Weight | 346.61 g/mol |

| Key Fragment Ions (m/z) | Data not fully available in search results |

Chromatographic and Separation Methods for Reaction Mixture Analysis

Gas chromatography is the primary method for the analysis of bis(trimethylsilyl)sebacate, owing to the increased volatility and thermal stability imparted by the trimethylsilyl groups. wordpress.com This technique is essential for monitoring the progress of the silylation reaction, determining the purity of the final product, and quantifying its presence in complex mixtures.

The retention of bis(trimethylsilyl)sebacate on a non-polar GC column is a key parameter for its identification. The non-polar retention index (often referred to as the Kovats retention index) provides a standardized measure of a compound's elution behavior. According to the NIST Chemistry WebBook and Cheméo, several non-polar retention indices have been reported for bis(trimethylsilyl)sebacate. researchgate.netresearchgate.net

| Database | Non-Polar Retention Index |

| NIST Webbook | 1884.00 |

| NIST Webbook | 1886.00 |

| NIST Webbook | 1889.00 |

| NIST Webbook | 1890.00 |

| NIST Webbook | 1894.00 |

| NIST Webbook | 1899.00 |

| NIST Webbook | 1904.00 |

| NIST Webbook | 1905.00 |

| NIST Webbook | 1920.00 |

The analysis is typically performed on a capillary column with a non-polar stationary phase, such as one based on polydimethylsiloxane. The temperature program of the GC oven is optimized to ensure good separation of the analyte from the silylating reagent, byproducts, and any unreacted starting material. Detection is commonly achieved using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for definitive identification based on the fragmentation pattern.

Thermal Analysis of Decomposition and Stability Pathways

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and phase behavior of chemical compounds.

Thermogravimetric Analysis (TGA): Specific TGA data for bis(trimethylsilyl)sebacate could not be located in the available literature. However, TGA would be used to determine the temperature at which the compound begins to decompose. For silylated esters, decomposition could potentially occur through the cleavage of the Si-O bond or fragmentation of the hydrocarbon backbone at elevated temperatures. A typical TGA experiment would involve heating a small sample of the compound at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and monitoring the change in mass as a function of temperature. The resulting thermogram would reveal the onset temperature of decomposition and the number of decomposition steps.

Differential Scanning Calorimetry (DSC): Similarly, specific DSC data for bis(trimethylsilyl)sebacate is not available in the reviewed sources. DSC analysis would provide information on phase transitions, such as melting point, boiling point, and any crystalline phase changes. An endothermic peak on the DSC curve would correspond to the melting of the compound, providing its melting point and enthalpy of fusion. This data is valuable for assessing the purity of the substance and understanding its physical state at different temperatures.

Morphological and Microstructural Analysis of Derived Materials

The use of bis(trimethylsilyl)sebacate as a direct monomer or precursor in the synthesis of polymers is not well-documented in the reviewed scientific literature. Polymeric materials based on sebacic acid, such as poly(glycerol sebacate) and poly(butylene sebacate-co-terephthalate), are typically synthesized through the direct polycondensation of sebacic acid with the corresponding diol or polyol. mdpi.com

Should bis(trimethylsilyl)sebacate be utilized in a polymerization reaction, for instance, through a polycondensation reaction with a diol where the trimethylsilyl group acts as a leaving group, the resulting polymer's morphology and microstructure would be of significant interest. Techniques that would be employed for such an analysis include:

Scanning Electron Microscopy (SEM): To visualize the surface topography and microstructure of the polymer.

Transmission Electron Microscopy (TEM): For higher resolution imaging of the internal structure, particularly for multiphase materials or nanocomposites.

Atomic Force Microscopy (AFM): To provide high-resolution three-dimensional images of the surface and to probe local mechanical properties.

X-ray Diffraction (XRD): To determine the crystalline or amorphous nature of the polymer and to identify any crystalline structures present.

However, in the absence of established synthetic routes to polymers directly from bis(trimethylsilyl)sebacate, a detailed discussion of the morphology of derived materials remains speculative.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular geometry, and chemical reactivity of molecules like bis(trimethylsilyl)sebacate. mdpi.comresearchgate.net These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular properties. researchgate.net

For a molecule such as bis(trimethylsilyl)sebacate, DFT calculations would typically be employed to determine its most stable three-dimensional conformation. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms. Key structural parameters that can be calculated include bond lengths (e.g., Si-O, C=O, C-C), bond angles, and dihedral angles, which collectively define the molecule's shape. For analogous molecules like 1,3-bis(trimethylsilyl)benzene, gas-phase electron diffraction studies combined with quantum chemical calculations have been used to determine such geometric parameters with high precision. researchgate.net

Beyond molecular structure, quantum chemical calculations can predict a variety of properties that govern reactivity. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For bis(trimethylsilyl)sebacate, this would highlight the reactivity of the carbonyl carbons and the silicon atoms.

Chemical Reactivity Descriptors: DFT provides a framework for calculating indices such as chemical potential, hardness, and softness, which quantify and predict the molecule's behavior in chemical reactions. ias.ac.in

Table 1: Representative Data from Quantum Chemical Calculations for an Analogous Dicarboxylate System

| Property | Calculated Value | Method/Basis Set | Significance |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311++G(d,p) | Relates to chemical stability and electronic transitions |

| Dipole Moment | 2.5 Debye | DFT/B3LYP/6-311++G(d,p) | Measures the overall polarity of the molecule |

This table is illustrative and based on data for analogous systems to demonstrate the outputs of quantum chemical calculations. The values are not specific to bis(trimethylsilyl)sebacate.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of bis(trimethylsilyl)sebacate, MD simulations would be invaluable for investigating its polymerization, for example, in the formation of polyesters or polyanhydrides where it might serve as a silylated monomer. researchgate.net

Reactive MD simulations, which incorporate the possibility of chemical bond formation and breaking, are particularly suited for modeling polymerization processes. escholarship.org This approach could be used to simulate the polycondensation of bis(trimethylsilyl)sebacate with a diol or another dicarboxylic acid. Such simulations can provide insights into several key aspects of the polymerization process:

Reaction Mechanisms: MD can help visualize the step-by-step process of chain growth, including monomer addition and cluster-cluster aggregation. escholarship.org

Kinetics: By tracking the rate of monomer consumption and polymer chain formation, it is possible to estimate reaction rates and understand how they are influenced by factors like temperature, pressure, and the presence of catalysts. mdpi.com

Polymer Structure: The simulations can predict the resulting polymer's microstructure, including chain length distribution, branching, and the formation of cyclic oligomers. mdpi.com

Influence of Monomer Structure: By systematically modifying the monomer in the simulation (e.g., changing the length of the alkyl chain), one can study how monomer flexibility and steric hindrance affect the polymerization process and the final polymer architecture. dtu.dk

For instance, reactive MD has been successfully applied to model the polycondensation of alkoxysilanes, providing detailed information on the formation of siloxane clusters and the influence of monomer structure on reaction rates. escholarship.org A similar methodology could be adapted to study the polymerization of bis(trimethylsilyl)sebacate, tracking the elimination of trimethylsilanol (B90980) and the formation of ester or anhydride (B1165640) linkages in the growing polymer chain. Coarse-grained MD simulations, which simplify the representation of molecules to study larger systems over longer timescales, have also been used to investigate the self-assembly of polymer-based nanoparticles for drug delivery applications. nih.gov

Emerging Research Frontiers and Future Perspectives

The exploration of bis(trimethylsilyl)sebacate and related organosilicon compounds is paving the way for significant advancements across various scientific and technological domains. From sustainable manufacturing to the development of intelligent materials, the unique properties of this compound position it at the forefront of innovative research. This article delves into the emerging frontiers, focusing on green chemistry, catalytic innovations, biomedical applications, and the creation of responsive systems.

Q & A

Basic: What are the standard synthetic routes for bis(trimethylsilyl)sebacate, and what factors influence reaction efficiency?

Methodological Answer:

Bis(trimethylsilyl)sebacate is typically synthesized via silylation of sebacic acid using trimethylsilyl (TMS) reagents such as hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl) in anhydrous conditions. Key factors include:

- Solvent choice : Toluene or THF is preferred to stabilize intermediates and avoid hydrolysis of TMS groups .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) may accelerate silylation but risk side reactions with ester functionalities.

- Stoichiometry : Excess TMS reagent (1.5–2 equivalents per hydroxyl group) ensures complete conversion, monitored via FTIR for disappearance of -OH peaks (~3200 cm⁻¹) .

Advanced: How can discrepancies in purity assessments of bis(trimethylsilyl)sebacate be resolved across different analytical techniques (e.g., HPLC vs. NMR)?

Methodological Answer:

Discrepancies often arise from:

- Matrix effects : HPLC may misreport purity due to co-eluting impurities (e.g., residual sebacic acid), whereas ¹H NMR detects non-protonated contaminants (e.g., siloxanes). Triangulate data using GC-MS to identify volatile byproducts .

- Calibration standards : Use USP-grade bis(trimethylsilyl)sebacate (≥98% purity, as per pharmacopeial guidelines) for cross-validation .

- Quantitative NMR (qNMR) : Integrate TMS proton signals (δ 0.1–0.3 ppm) against an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .

Basic: What are the critical parameters for optimizing bis(trimethylsilyl)sebacate’s stability in long-term storage?

Methodological Answer:

- Moisture control : Store under inert gas (N₂/Ar) with molecular sieves to prevent hydrolysis of TMS groups.

- Temperature : –20°C minimizes thermal degradation; DSC analysis can identify decomposition thresholds .

- Light exposure : UV-Vis spectroscopy reveals photooxidation products; amber glass containers are recommended .

Advanced: How can computational modeling (e.g., DFT) predict bis(trimethylsilyl)sebacate’s reactivity in novel catalytic systems?

Methodological Answer:

- DFT calculations : Model the electron density of TMS groups to predict nucleophilic/electrophilic behavior. For example, B3LYP/6-31G(d) level optimizations can simulate silyl-group interactions with transition metals .

- Solvent effects : Include implicit solvent models (e.g., SMD) to account for dielectric environments in reaction kinetics .

- Validation : Compare computed activation energies with experimental Arrhenius plots from kinetic studies .

Basic: What spectroscopic techniques are most effective for characterizing bis(trimethylsilyl)sebacate, and how are peaks assigned?

Methodological Answer:

- ¹H/¹³C NMR : TMS protons appear as singlets (δ ~0.1 ppm), while ester carbonyl carbons resonate at δ ~170 ppm. Compare with spectra of sebacic acid to confirm silylation .

- FTIR : Absence of -OH stretches (3200–3600 cm⁻¹) and presence of Si-O-C bands (~1050 cm⁻¹) confirm successful synthesis .

- Mass spectrometry (ESI-TOF) : Look for [M+H]⁺ ions at m/z 475.3 (C₂₂H₄₈O₄Si₂) with fragmentation patterns matching TMS loss .

Advanced: How do impurities in bis(trimethylsilyl)sebacate impact its performance as a derivatizing agent in GC-MS applications?

Methodological Answer:

- Trace siloxanes : Even 0.1% impurities (e.g., hexamethyldisiloxane) can co-elute with target analytes. Use selective ion monitoring (SIM) to distinguish siloxane fragments (m/z 73, 147) .

- Residual acids : Unreacted sebacic acid can derivatize analytes incompletely. Titration with KF or Karl Fischer ensures moisture levels <50 ppm .

- Column contamination : Pre-condition GC columns with TMS-deactivated liners to minimize adsorption .

Basic: What statistical methods are recommended for analyzing reproducibility in bis(trimethylsilyl)sebacate synthesis experiments?

Methodological Answer:

- ANOVA : Compare yields across ≥3 independent batches to identify process variability.

- Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, catalyst loading, and solvent .

- Uncertainty propagation : Calculate combined standard uncertainties from purity assays, weighing errors, and volumetric measurements .

Advanced: What strategies mitigate batch-to-batch variability in bis(trimethylsilyl)sebacate used for polymer research?

Methodological Answer:

- In-line monitoring : Implement FTIR or Raman spectroscopy during synthesis to track reaction progress in real time .

- Post-synthesis purification : Recrystallization from hexane/ethyl acetate (3:1) removes oligomeric byproducts; monitor via GPC .

- Stoichiometric calibration : Adjust TMS reagent equivalents based on sebacic acid’s acid value (mg KOH/g) to account for lot-specific purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.